![molecular formula C14H12N4O B2903063 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone CAS No. 94937-83-4](/img/structure/B2903063.png)
6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone
Overview
Description
6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Cardiotonic Activity
Research has highlighted the significance of 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone in cardiotonic applications. Sircar et al. (1986) synthesized and evaluated various 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones, including 1-methyl-2-phenyl-1H-imidazol-4-yl derivatives, which demonstrated potent positive inotropic effects, indicating their potential as cardiotonic agents (Sircar et al., 1986).
Vasodilatory and Anti-Thrombotic Properties
The compound has also shown promise in vasodilation and anti-thrombotic activities. For instance, Sircar et al. (1989) synthesized a novel series of pyridazinone analogues, including 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone derivatives. These compounds retained potent inotropic/vasodilator activity and exhibited enhanced platelet aggregation inhibitory potency, demonstrating their multifaceted therapeutic potential (Sircar et al., 1989).
Antihypertensive Activities
Research by Demirayak et al. (2004) explored the antihypertensive activities of pyridazinone derivatives, including structures related to 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone. Their findings suggest that some derivatives exhibit appreciable antihypertensive activity, highlighting another potential therapeutic application (Demirayak et al., 2004).
Analgesic and Anti-inflammatory Effects
Furthermore, Gökçe et al. (2005) synthesized Mannich bases of arylpyridazinones, including derivatives of 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone, and evaluated them for analgesic and anti-inflammatory activities. Their research revealed promising results, indicating the potential of these compounds in pain and inflammation management (Gökçe et al., 2005).
Molecular Structure and Drug Design
The molecular structure of 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone and related compounds has been a focal point in drug design. Prout et al. (1994) investigated the crystal and molecular structures of various pyridazinone derivatives, contributing to the understanding of their cardiovascular properties and aiding in the design of more effective drugs (Prout et al., 1994).
properties
IUPAC Name |
3-(1-methyl-2-phenylimidazol-4-yl)-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-18-9-12(11-7-8-13(19)17-16-11)15-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJRNBMQDFCVNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=C2)C3=NNC(=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-3(2H)-pyridazinone | |
CAS RN |
94937-83-4 | |
Record name | 6-(1-methyl-2-phenyl-1H-imidazol-4-yl)-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.